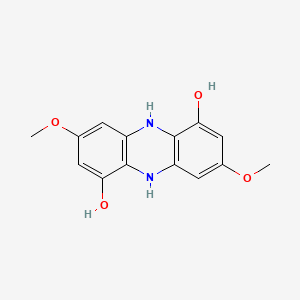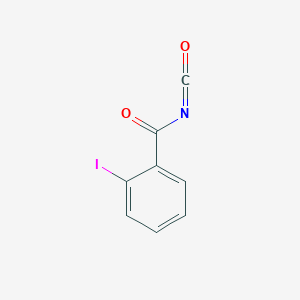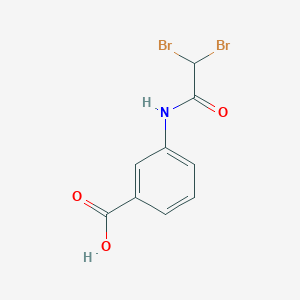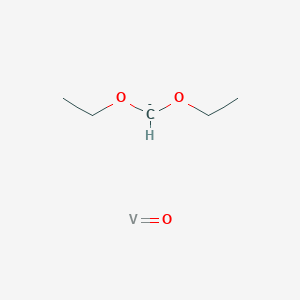![molecular formula C12H16N2 B14491966 3-[(2-Phenylpropan-2-yl)amino]propanenitrile CAS No. 64341-08-8](/img/structure/B14491966.png)
3-[(2-Phenylpropan-2-yl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Phenylpropan-2-yl)amino]propanenitrile is an organic compound that belongs to the class of nitriles. It is structurally characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an amino group substituted by a 2-phenylpropan-2-yl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylpropan-2-yl)amino]propanenitrile typically involves the reaction of 2-phenylpropan-2-amine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where the amine group reacts with a halogenated nitrile compound under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylpropan-2-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines or amides, depending on the electrophile used.
Scientific Research Applications
3-[(2-Phenylpropan-2-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Phenylpropan-2-yl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fenproporex: Structurally similar, used as an anorectic drug.
Amphetamine: Shares structural features, known for its stimulant effects.
Propanenitrile derivatives: Various derivatives with different substituents exhibit diverse biological activities.
Uniqueness
3-[(2-Phenylpropan-2-yl)amino]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrile group with a phenyl-substituted amino group makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64341-08-8 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(2-phenylpropan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,14H,6,10H2,1-2H3 |
InChI Key |
PUNVKWNSNUEELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


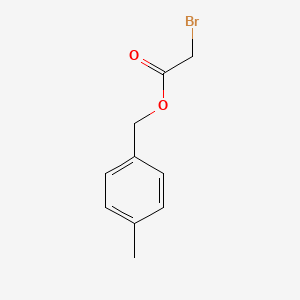

![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

phenylsilane](/img/structure/B14491923.png)
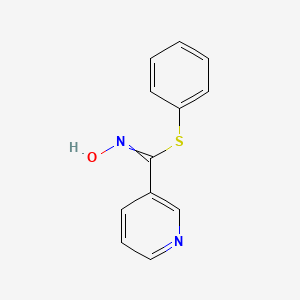
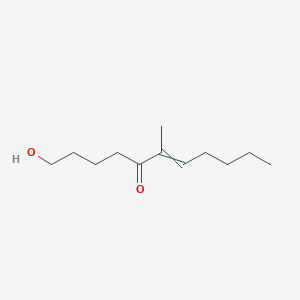


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
